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molecular formula C6H4Br2N2O2 B1352729 2,5-Dibromo-4-nitroaniline CAS No. 25462-68-4

2,5-Dibromo-4-nitroaniline

Cat. No. B1352729
M. Wt: 295.92 g/mol
InChI Key: KUASSBMCIQLDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725283

Procedure details

15 ml of water are added, with due care, to 115 ml of concentrated sulphuric acid; the temperature rises to 70° C. 0.105 mole (46 g) of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline are then added. The temperature is maintained at 70°-78° C. for 2 hours. The reaction mixture is poured into 1 kg of ice and water; the expected product precipitates. After filtration and washing to neutrality the product is recrystallized from 450 ml of ethanol. It melts at 178° C.
Name
2,5-dibromo-4-nitro-N-benzenesulphonylaniline
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[C:20]([Br:26])=[CH:19][C:8]=1[NH:9]S(C1C=CC=CC=1)(=O)=O>O>[Br:6][C:7]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[C:20]([Br:26])=[CH:19][C:8]=1[NH2:9]

Inputs

Step One
Name
2,5-dibromo-4-nitro-N-benzenesulphonylaniline
Quantity
46 g
Type
reactant
Smiles
BrC1=C(NS(=O)(=O)C2=CC=CC=C2)C=C(C(=C1)[N+](=O)[O-])Br
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 70°-78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the expected product precipitates
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing to neutrality the product
CUSTOM
Type
CUSTOM
Details
is recrystallized from 450 ml of ethanol

Outcomes

Product
Name
Type
Smiles
BrC1=C(N)C=C(C(=C1)[N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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